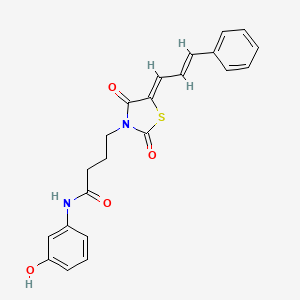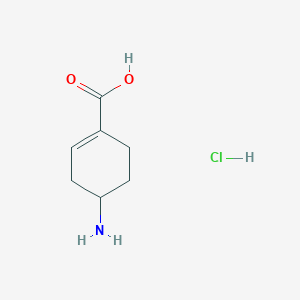
N-(5-methylpyrazin-2-yl)acetamide
Descripción general
Descripción
“N-(5-methylpyrazin-2-yl)acetamide” is a chemical compound with the CAS Number: 5521-59-5 . It has a molecular weight of 151.17 . The IUPAC name for this compound is N-(5-methylpyrazin-2-yl)acetamide .
Molecular Structure Analysis
The molecular formula of “N-(5-methylpyrazin-2-yl)acetamide” is C7H9N3O . The InChI Code is 1S/C7H9N3O/c1-5-3-9-7(4-8-5)10-6(2)11/h3-4H,1-2H3,(H,9,10,11) .Aplicaciones Científicas De Investigación
Anticancer Activity
- N-(5-methylpyrazin-2-yl)acetamide derivatives have been synthesized and studied for their potential as anticancer agents. Notably, certain synthesized compounds demonstrated selective cytotoxicity against specific cancer cell lines, such as A549 human lung adenocarcinoma cells, while showing minimal effects on non-cancerous cells like NIH/3T3 mouse embryoblast cell lines (Evren et al., 2019).
Microbial Production and Applications
- Research involving the bacterium Corynebacterium glutamicum has shown the potential for the microbial production of tetra-methylpyrazine, a compound related to N-(5-methylpyrazin-2-yl)acetamide. This process has broad applications ranging from fragrances to biofuels, indicating the diverse industrial applications of methylpyrazine derivatives (Eng et al., 2019).
Radiopharmaceuticals
- Within the field of radiopharmaceuticals, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, which are structurally related to N-(5-methylpyrazin-2-yl)acetamide, have been developed as selective ligands for imaging translocator proteins using positron emission tomography (PET). This application demonstrates the potential of such compounds in medical diagnostics and research (Dollé et al., 2008).
Anticonvulsant and Antidepressant Effects
- A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. Some derivatives showed promising results in models of epilepsy and depression, illustrating the therapeutic potential of such compounds in neurology and psychiatry (Zhen et al., 2015).
Analgesic Activity
- Acetamide derivatives, including those structurally related to N-(5-methylpyrazin-2-yl)acetamide, have been synthesized and tested for their analgesic properties. These studies have revealed significant potential in pain management, with some compounds demonstrating efficacy in various pain models (Kaplancıklı et al., 2012).
Prostacyclin Receptor Agonists
- Compounds like 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide have been developed as prostacyclin receptor agonists. These have shown efficacy in ameliorating conditions like pulmonary hypertension, indicating the cardiovascular applications of pyrazin-2-yl acetamide derivatives (Kuwano et al., 2008).
Propiedades
IUPAC Name |
N-(5-methylpyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-9-7(4-8-5)10-6(2)11/h3-4H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFVXCTXPRQVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyrazin-2-yl)acetamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2861132.png)




![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2861141.png)
![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)

![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861146.png)
![1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2861147.png)


![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)